2-(1,1-Difluoroethyl)pyrazine

Description

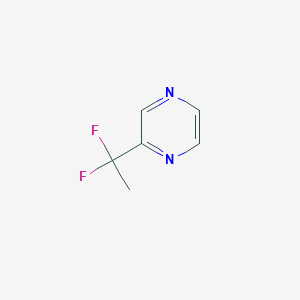

Structure

3D Structure

Propriétés

IUPAC Name |

2-(1,1-difluoroethyl)pyrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6F2N2/c1-6(7,8)5-4-9-2-3-10-5/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXKFWGSACYGCSY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=NC=CN=C1)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6F2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

144.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

111781-49-8 | |

| Record name | 111781-49-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 1,1 Difluoroethyl Pyrazine and Analogous Structures

Direct Synthesis Approaches for 2-(1,1-Difluoroethyl)pyrazine

Direct synthesis methods construct the pyrazine (B50134) ring from precursors that already contain the 1,1-difluoroethyl group. This approach ensures the precise placement of the substituent from the outset of the synthetic sequence.

One-Pot Cyclization Procedures Utilizing 1,1-Difluoroethylamine Precursors

One-pot cyclization reactions offer an efficient and atom-economical route to substituted pyrazines. For analogous structures, a one-pot procedure involving a cyclization reaction between a 1,2-diamine precursor, such as 2,3-diaminopyridine, and 1,1-difluoroethylamine has been utilized. This method directly incorporates the difluoroethyl group into the heterocyclic core during its formation. The reaction typically proceeds by stirring the components in a suitable solvent, such as dichloromethane, over an extended period to yield the crude product, which is then purified.

Table 1: Example of One-Pot Cyclization for a Pyrazine Analog

| Reactant 1 | Reactant 2 | Product Type |

| 2,3-Diaminopyridine | 1,1-Difluoroethylamine | Fluorinated Pyrazine Analog |

Exploration of Alternative Synthetic Routes to the Pyrazine Core

A variety of alternative methods for constructing the pyrazine core have been developed, providing access to a wide range of substituted pyrazines. These routes offer flexibility in terms of starting materials and substitution patterns.

One notable strategy is the dehydrogenative coupling of 2-amino alcohols, catalyzed by earth-abundant manganese pincer complexes, to form 2,5-disubstituted pyrazines. acs.org This method is environmentally benign, producing only water and hydrogen gas as byproducts. acs.org Another classical and straightforward approach involves the direct condensation of 1,2-diketones with 1,2-diamines. researchgate.net This reaction proceeds via a dihydropyrazine (B8608421) intermediate, which then aromatizes to the pyrazine product. researchgate.net

Other innovative routes include:

From Iminodiacetonitrile Derivatives: N-substituted iminodiacetonitriles can be reacted with reagents like primary amines, secondary amines, or alcohols in the presence of a base to form various 2-amino-6-substituted-pyrazines. google.com

From α-Hydroxy Ketones: The reaction of α-hydroxy ketones with nitrogen sources, such as ammonium hydroxide, can produce a diverse array of pyrazine structures. researchgate.net

From Aminoacetonitriles and Arylboronic Acids: A palladium(II)-catalyzed cascade reaction provides a pathway to unsymmetrical 2,6-disubstituted pyrazines. organic-chemistry.org

From α-Diazo Oxime Ethers and 2H-Azirines: This reaction enables the synthesis of highly substituted pyrazines in good to excellent yields. organic-chemistry.org

Table 2: Overview of Alternative Pyrazine Core Syntheses

| Precursor(s) | Method | Key Features |

| 2-Amino alcohols | Manganese-catalyzed dehydrogenative self-coupling | Atom-economical, produces H₂ and H₂O as byproducts acs.org |

| 1,2-Diketones and 1,2-Diamines | Direct condensation | Classical, straightforward route via dihydropyrazine intermediate researchgate.net |

| Iminodiacetonitrile derivatives | Reaction with amines or alcohols | Versatile for 2-amino-6-substituted pyrazines google.com |

| α-Hydroxy Ketones | Reaction with nitrogen sources | Produces a diverse array of pyrazines researchgate.net |

| Aminoacetonitriles and Arylboronic acids | Palladium(II)-catalyzed cascade reaction | Yields unsymmetrical 2,6-disubstituted pyrazines organic-chemistry.org |

Strategies for Incorporating the 1,1-Difluoroethyl Group

In contrast to direct synthesis, these strategies involve the introduction of the 1,1-difluoroethyl group onto a pre-formed pyrazine or a related heterocyclic scaffold. This is often referred to as late-stage functionalization, a highly valuable technique in medicinal chemistry for the rapid diversification of complex molecules. nih.gov

Late-Stage Difluoroalkylation Techniques

Late-stage functionalization allows for the introduction of the 1,1-difluoroethyl group at a final or near-final step in a synthetic sequence. This is particularly advantageous for modifying complex, biologically active molecules to fine-tune their properties. Palladium-catalyzed cross-coupling reactions have become a cornerstone of this approach, enabling the diversification of pharmaceuticals through the formation of new carbon-carbon or carbon-heteroatom bonds. nih.gov

For instance, the introduction of fluoroalkyl groups at the C8 position of triazolopyrazine scaffolds has been accomplished using sulfinate reagents, such as sodium 1,1-difluoroethanesulfinate (DFES), in the presence of an acid. This method demonstrates a practical application of late-stage difluoroalkylation on a complex heterocyclic system.

Photocatalytic and Metal-Catalyzed Difluoroalkylation Methods

Modern synthetic chemistry has seen a surge in the use of photocatalysis and advanced metal catalysis for installing fluoroalkyl groups. These methods often proceed under mild conditions and exhibit high functional group tolerance.

Visible-light photoredox catalysis has emerged as a powerful tool for generating difluoroalkyl radicals from stable precursors. These radicals can then engage in various transformations, including addition to heteroarenes. While direct C-H difluoroethylation of pyrazine itself is a challenging goal, methodologies developed for other heterocycles showcase the potential of this approach.

Transition metal-catalyzed reactions are also pivotal for functionalizing the pyrazine ring. rsc.org Classical palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Heck reactions, are widely used to form carbon-carbon bonds on the pyrazine core, which can be a key step in building up the necessary structure for subsequent difluoroalkylation or for coupling with a fragment already bearing the difluoroethyl group. rsc.org Furthermore, Lewis acid transition metal catalysts, such as nickel and zinc salts, have been shown to catalyze the formation of other nitrogen-containing heterocycles like tetrazines directly from nitriles, highlighting the broad utility of metal catalysis in heterocycle synthesis. nih.gov

Formation of the 1,1-Difluoroethyl Moiety via Specific Transformations (e.g., HF Elimination)

The 1,1-difluoroethyl group can be constructed through specific chemical transformations of precursor functional groups. One conceptual pathway involves the elimination of hydrogen fluoride (B91410) (HF) from a trifluoroethyl precursor. More commonly documented are β-fluoride elimination reactions from trifluoromethyl-substituted intermediates to generate gem-difluoro olefins. nih.gov For example, a palladium-catalyzed reaction between indole heterocycles and trifluoromethyl-substituted diazoalkanes proceeds through a C-H functionalization followed by a β-fluoride elimination to introduce a 1-aryl-(2,2-difluoro-vinyl) group. nih.gov

Another related strategy involves the 1,2-desilylative defluorination of (1-aryl)-2,2,2-trifluoroethyl-silanes. nih.gov This reaction can be initiated by a catalytic amount of a fluoride source under mild conditions to afford 1-aryl-2,2-difluoroalkenes in high yields. nih.gov While these methods produce a difluorovinyl group, subsequent reduction would yield the target 1,1-difluoroethyl moiety, demonstrating a plausible, albeit multi-step, transformation pathway.

Pyrazine Ring Formation in the Context of Fluorinated Derivatives

The construction of the pyrazine scaffold is the foundational step in the synthesis of this compound and related compounds. Various methods have been developed, ranging from classical condensation reactions to modern multicomponent strategies.

Condensation Reactions for Pyrazine Scaffolds

Condensation reactions are a cornerstone of pyrazine synthesis. The most traditional and widely used method involves the reaction of a 1,2-diamine with a 1,2-dicarbonyl compound. nih.govslideshare.net Industrially, pyrazine derivatives are often synthesized through the condensation of ethylenediamine with vicinal diols, such as propylene glycol, using heterogeneous catalysts. nih.gov

Another standard protocol is the dehydrogenative coupling of α-amino carbonyl compounds or α-diketones with vicinal diamines. nih.gov Following the initial condensation to form a dihydropyrazine intermediate, an oxidation step is required to yield the aromatic pyrazine ring. slideshare.net This oxidation can be carried out using reagents like copper chromite at high temperatures. slideshare.net

| Reactant 1 | Reactant 2 | Key Conditions | Product Type |

| 1,2-Diketone | 1,2-Diaminoalkane | Oxidation (e.g., CuCrO₄, 300°C) | Substituted Pyrazine |

| Ethylenediamine | Vicinal Diol | Heterogeneous catalyst | Substituted Pyrazine |

| α-Halo Ketone | Ammonia | Self-condensation, then oxidation | Substituted Pyrazine |

Ring Closure and Cyclization Strategies for Pyrazine Synthesis

Ring closure and cyclization strategies provide alternative routes to the pyrazine core. The Gutknecht pyrazine synthesis, for instance, is based on the self-condensation of α-ketoamines, which are synthesized in situ, to form a dihydropyrazine that is subsequently oxidized. wikipedia.org Variations of this approach, such as the Staedel–Rugheimer pyrazine synthesis, involve reacting a 2-chloroacetophenone with ammonia to generate the key amino ketone intermediate. wikipedia.org

More contemporary methods involve the dehydrogenative self-coupling of 2-amino alcohols, which yields symmetrically 2,5-disubstituted pyrazines. nih.gov This reaction proceeds through an aldehyde intermediate, which undergoes self-coupling to form a 2,5-dihydropyrazine. This intermediate is then rapidly dehydrogenated in a metal-catalyzed step to afford the final aromatic pyrazine. nih.gov

Multicomponent and Pericyclic Approaches to Pyrazine Derivatives

Multicomponent reactions (MCRs) have emerged as powerful tools in heterocyclic chemistry due to their efficiency in building molecular complexity in a single step. mdpi.com These reactions combine three or more reagents to form a product that incorporates most of the atoms from the starting materials. While specific MCRs for this compound are not extensively documented, the principles can be applied to construct highly substituted pyrazine derivatives. For instance, novel pyrido[2,3-b]pyrazine derivatives have been synthesized through a one-pot, three-component reaction involving an aromatic aldehyde, 2-aminopyrazine, and indane-1,3-dione.

Pericyclic reactions, another class of powerful synthetic transformations, can also be employed in the synthesis of heterocyclic systems, although their application in pyrazine synthesis is less common than condensation-based methods.

Advanced Synthetic Strategies for Pyrazine Functionalization

Once the pyrazine ring is formed, further modifications are often necessary to introduce specific substituents like the 1,1-difluoroethyl group. This can be achieved by installing a precursor functional group on the ring, which is then elaborated, or by directly coupling the desired group to a halogenated pyrazine.

Transition Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira, Stille)

Transition metal-catalyzed cross-coupling reactions are indispensable for C-C bond formation on the pyrazine core. rsc.orgrsc.org These methods allow for the direct attachment of alkyl, aryl, and other organic fragments to a pre-formed pyrazine ring, typically a halopyrazine.

Suzuki Coupling: The Suzuki-Miyaura reaction, which couples an organoboron compound with an organic halide, is widely used for pyrazine functionalization. nih.gov Chloropyrazines can be coupled with aryl boronic acids using palladium-phosphine catalysts to produce arylpyrazines in good to excellent yields. rsc.org The reaction has been successfully applied to synthesize asymmetrically substituted pyrazines, with microwave irradiation sometimes used to accelerate the reaction. rsc.org

Heck Reaction: The Heck reaction involves the palladium-catalyzed coupling of an unsaturated halide with an alkene. wikipedia.org This method has been used to couple 2,3-dichloropyrazine with various acrylates and styrenes, yielding 2,3-dialkenylpyrazines. rsc.org The reaction conditions, particularly temperature, can influence the product distribution. rsc.org

Sonogashira Coupling: The Sonogashira reaction couples terminal alkynes with aryl or vinyl halides. wikipedia.orglibretexts.org Chloropyrazine has proven to be an excellent substrate for this reaction, allowing for the synthesis of alkynylpyrazines, which are valuable intermediates for further transformations. rsc.org

Stille Coupling: The Stille reaction utilizes organotin compounds to couple with organic halides. thermofisher.comorganic-chemistry.org This reaction is noted for its tolerance of a wide variety of functional groups and the stability of the organotin reagents. thermofisher.comharvard.edu It is one of the most versatile methods for C-C bond formation in pyrazine chemistry, applicable to the coupling of stannylated pyrazines with partners like aryl, acyl, and vinyl halides. rsc.org

| Coupling Reaction | Pyrazine Substrate | Coupling Partner | Catalyst System (Typical) |

| Suzuki | Halopyrazine (e.g., Chloropyrazine) | Arylboronic Acid | Pd(0) catalyst (e.g., Pd(PPh₃)₄), Base |

| Heck | Halopyrazine (e.g., 2,3-Dichloropyrazine) | Alkene (e.g., Ethyl acrylate) | Pd(OAc)₂, Ligand (e.g., X-Phos), Base |

| Sonogashira | Halopyrazine (e.g., Chloropyrazine) | Terminal Alkyne | Pd catalyst, Cu(I) cocatalyst, Base |

| Stille | Halopyrazine or Stannylpyrazine | Organostannane or Organic Halide | Pd(0) catalyst (e.g., Pd(PPh₃)₄) |

Nucleophilic Aromatic Substitution on Halogenated Pyrazines

The electron-deficient nature of the pyrazine ring makes it highly susceptible to nucleophilic aromatic substitution (SNAr), especially when a good leaving group like a halogen is present. rsc.orgwikipedia.org This pathway is often favored over cross-coupling reactions for functionalizing halopyrazines. rsc.org

Fluoropyrazines are particularly reactive towards nucleophiles compared to other halopyrazines. proquest.com Fluoropyrazine can be prepared from aminopyrazine via diazotization or through halogen exchange from chloropyrazine using potassium fluoride. proquest.com Once formed, fluoropyrazine readily reacts with a variety of nucleophiles, including amines, alkoxides, and sulfites, to yield a range of substituted pyrazine derivatives. proquest.com The enhanced reactivity of the fluorine substituent provides a convenient route to pyrazine derivatives that might be difficult to access otherwise. proquest.com The SNAr mechanism involves the addition of the nucleophile to the aromatic ring to form a resonance-stabilized, negatively charged intermediate (a Meisenheimer complex), followed by the elimination of the halide ion. libretexts.org

C-H Functionalization Methodologies for Pyrazine Systems

Direct C-H functionalization has emerged as a powerful and atom-economical strategy for the synthesis of substituted heterocycles, including pyrazines. This approach avoids the need for pre-functionalization of the pyrazine ring, thereby streamlining synthetic routes. Transition metal catalysis, particularly with iron and palladium, has been instrumental in advancing these methodologies.

Iron-Catalyzed C-H Functionalization:

Iron, being an earth-abundant and low-cost metal, is an attractive catalyst for C-H functionalization reactions. researchgate.net Iron(II) acetylacetonate has been shown to effectively catalyze the cross-coupling of electron-deficient pyrazines with arylboronic acids. semanticscholar.org This method typically employs an oxidant, such as potassium persulfate (K₂S₂O₈), and a phase-transfer catalyst in an open-flask setting to yield monoarylated pyrazines in good to excellent yields. semanticscholar.org The application of this methodology was notably demonstrated in the total synthesis of the marine alkaloid botryllazine A. semanticscholar.org

While direct C-H difluoroethylation of pyrazine using an iron catalyst has not been extensively reported, the general success of iron catalysis in C-H arylation of pyrazines suggests its potential for adaptation to introduce alkyl and fluoroalkyl substituents.

Table 1: Examples of Iron-Catalyzed C-H Arylation of Pyrazine

| Entry | Arylboronic Acid | Product | Yield (%) |

|---|---|---|---|

| 1 | Phenylboronic acid | 2-Phenylpyrazine | 85 |

| 2 | 4-Methoxyphenylboronic acid | 2-(4-Methoxyphenyl)pyrazine | 92 |

| 3 | 4-Chlorophenylboronic acid | 2-(4-Chlorophenyl)pyrazine | 78 |

Note: The data in this table is representative of iron-catalyzed C-H arylation of pyrazine and is intended to illustrate the general applicability of the methodology.

Palladium-Catalyzed C-H Functionalization:

Palladium catalysis is a cornerstone of modern organic synthesis, and its application in the C-H functionalization of pyrazines is well-documented. rsc.orgacs.orgnih.gov Direct arylation of the pyrazine ring has been achieved through palladium-catalyzed C-H/C-H cross-coupling reactions. rsc.org For instance, in the synthesis of a model compound for dragmacidin D, a palladium(II) acetate-catalyzed reaction between pyrazine N-oxide and an indole derivative proceeded with regioselectivity. rsc.orgmdpi.com

Furthermore, palladium-catalyzed methodologies have been developed for the one-pot sequential functionalization of related nitrogen-containing heterocyclic systems like imidazo[1,2-a]pyrazines. acs.orgnih.gov These processes often involve an initial Suzuki-Miyaura cross-coupling followed by a direct C-H arylation, vinylation, or benzylation, showcasing the versatility of palladium catalysis in building molecular complexity. acs.orgnih.gov

Table 2: Palladium-Catalyzed Direct C-H Arylation of Imidazo[1,2-a]pyrazine Derivatives

| Entry | Substrate | Coupling Partner | Product | Yield (%) |

|---|---|---|---|---|

| 1 | 6-Bromo-8-methoxyimidazo[1,2-a]pyrazine | Phenylboronic acid | 6-Phenyl-8-methoxyimidazo[1,2-a]pyrazine | 95 |

| 2 | 6-Bromo-8-methoxyimidazo[1,2-a]pyrazine | 4-Iodoanisole | 3-(4-Methoxyphenyl)-6-bromo-8-methoxyimidazo[1,2-a]pyrazine | 75 |

Note: This table presents data for the functionalization of the related imidazo[1,2-a]pyrazine scaffold to highlight the potential of palladium-catalyzed C-H functionalization in pyrazine-containing systems.

Regioselective Synthesis of Substituted Pyrazines

The regioselective synthesis of substituted pyrazines is crucial for controlling the properties and biological activity of the target molecules. Various strategies have been developed to achieve high regioselectivity in the introduction of substituents onto the pyrazine ring.

One notable method involves the synthesis of substituted pyrazines from N-allyl malonamides. rsc.orgresearchgate.net This sequence begins with the diazidation of the N-allyl malonamide, followed by a thermal or copper-mediated cyclization. rsc.org This approach allows for the introduction of ester and hydroxy groups at the 2- and 3-positions of the pyrazine core, with the potential for further substitution at other positions.

Nickel-catalyzed cross-coupling reactions also offer a regioselective route to substituted pyrazines. For example, the Negishi cross-coupling of pyrazine triflates with organozinc reagents provides a means to introduce alkyl substituents at specific positions. The triflate group acts as a leaving group, directing the substitution to a particular carbon atom of the pyrazine ring.

Another strategy for achieving regioselectivity is through the use of N-oxide intermediates. mdpi.com The N-oxide can direct metallation or other functionalization reactions to specific positions on the pyrazine ring. This approach has been utilized in the synthesis of various natural products containing a pyrazine core. mdpi.com For instance, in the synthesis of a substituted pyrazine, a nickel-catalyzed Kumada-Corriu cross-coupling was successfully employed on a 2-chloropyrazine intermediate that was strategically prepared using N-oxide chemistry. mdpi.com

Table 3: Regioselective Synthesis of a Trisubstituted Pyrazine via Nickel-Catalyzed Cross-Coupling

| Reactant 1 | Reactant 2 | Catalyst | Product | Yield (%) |

|---|

Note: This table provides an example of a regioselective nickel-catalyzed cross-coupling reaction on a functionalized pyrazine precursor, demonstrating a key strategy for controlled substituent placement.

Advanced Spectroscopic Analysis and Structural Elucidation of 2 1,1 Difluoroethyl Pyrazine

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organofluorine compounds, providing detailed information about the hydrogen, carbon, and fluorine atoms within the molecule. numberanalytics.com

Proton (¹H) NMR Characterization

The ¹H NMR spectrum provides a clear map of the proton environments in 2-(1,1-difluoroethyl)pyrazine. The spectrum is characterized by signals from both the pyrazine (B50134) ring and the difluoroethyl side chain.

The three protons on the pyrazine ring typically appear as distinct signals in the aromatic region (δ 8.5–8.7 ppm). For a 2-substituted pyrazine, one would expect to see a singlet for the proton at the C-3 position and two coupled signals, likely doublets, for the protons at the C-5 and C-6 positions. acs.org

A defining feature of the spectrum is the signal for the methyl (CH₃) group of the side chain. This signal appears as a triplet due to coupling with the two adjacent fluorine atoms (a three-bond coupling, ³JHF). In similar structures, this triplet is observed around δ 2.25 ppm with a coupling constant of approximately 18.7 Hz. beilstein-journals.orgnih.gov

Table 1: Estimated ¹H NMR Data for this compound in CDCl₃

| Proton Position | Estimated Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| H-3 | ~8.65 | s (singlet) | - |

| H-5 | ~8.55 | d (doublet) | ~2.5 |

| H-6 | ~8.50 | d (doublet) | ~2.5 |

| -CH₃ | ~2.25 | t (triplet) | ³JHF ≈ 19 |

Carbon-13 (¹³C) NMR Analysis, Including Fluorine Coupling (²JCF)

The ¹³C NMR spectrum reveals the carbon framework of the molecule, with characteristic splittings caused by the neighboring fluorine atoms. The pyrazine ring carbons are expected to resonate between 140 and 160 ppm. mdpi.comcapes.gov.br The carbon atom at the point of substitution (C-2) is significantly influenced by the electron-withdrawing difluoroethyl group.

The carbons of the side chain are particularly informative. The quaternary carbon bonded to the two fluorine atoms (C-α) will appear as a triplet due to one-bond coupling (¹JCF). The methyl carbon (C-β) will also appear as a triplet due to two-bond coupling (²JCF), which is typically in the range of 20-50 Hz. magritek.com Similarly, the C-2 carbon of the pyrazine ring is split into a triplet by the two fluorine atoms (²JCF). This through-space coupling is a key feature in the structural confirmation of fluorinated compounds.

Table 2: Estimated ¹³C NMR Data and C-F Coupling for this compound

| Carbon Position | Estimated Chemical Shift (δ, ppm) | Multiplicity (due to C-F coupling) | Coupling Constant (J, Hz) |

|---|---|---|---|

| C-2 | ~155 | t (triplet) | ²JCF ≈ 25-35 |

| C-3 | ~144 | - | - |

| C-5 | ~146 | - | - |

| C-6 | ~143 | - | - |

| C-α (-CF₂-) | ~120 | t (triplet) | ¹JCF ≈ 240-280 |

| C-β (-CH₃) | ~23 | t (triplet) | ²JCF ≈ 20-30 |

Two-Dimensional NMR Techniques (e.g., HMBC, COSY, ROESY)

COSY (Correlation Spectroscopy): This experiment would show correlations between coupled protons. A cross-peak between the signals for H-5 and H-6 would confirm their adjacent positions on the pyrazine ring.

HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most powerful tool for connecting different parts of the molecule. Key expected correlations include:

A correlation from the methyl protons (δ ~2.25 ppm) to the quaternary C-α (the CF₂ carbon) and the C-2 of the pyrazine ring, definitively linking the side chain to the heterocycle.

Correlations from the pyrazine protons (H-3, H-5, H-6) to various carbons within the ring, confirming their assignments. beilstein-journals.orgnih.gov

ROESY (Rotating-frame Overhauser Effect Spectroscopy): This experiment can reveal through-space proximity. A ROESY correlation would be expected between the methyl protons of the side chain and the H-3 proton of the pyrazine ring, confirming their spatial closeness. beilstein-journals.org

Mass Spectrometry (MS) for Molecular Mass and Fragmentation Analysis

Mass spectrometry confirms the molecular weight of the compound and provides structural information through analysis of its fragmentation patterns. numberanalytics.com For this compound (C₆H₆F₂N₂), the molecular weight is 144.12 g/mol . The molecular ion peak ([M]⁺˙) would therefore be expected at m/z 144.

Common fragmentation pathways for alkylpyrazines involve cleavages of the side chain. researchgate.netnih.gov Expected fragmentation patterns for this compound include:

Loss of a methyl radical (•CH₃): This α-cleavage would result in a prominent fragment ion at m/z 129 ([M-15]⁺).

Loss of a fluorine radical (•F): This would produce an ion at m/z 125 ([M-19]⁺).

Cleavage of the C-C bond: Rupture of the bond between the ring and the side chain could yield a pyrazinyl cation at m/z 79 or a difluoroethyl cation ([C₂H₃F₂]⁺) at m/z 65.

Table 3: Predicted Mass Spectrometry Fragments for this compound

| m/z | Identity | Fragmentation Pathway |

|---|---|---|

| 144 | [C₆H₆F₂N₂]⁺˙ | Molecular Ion [M]⁺˙ |

| 129 | [C₅H₃F₂N₂]⁺ | Loss of •CH₃ |

| 79 | [C₄H₃N₂]⁺ | Pyrazinyl cation |

| 65 | [C₂H₃F₂]⁺ | Difluoroethyl cation |

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. numberanalytics.com The spectrum of this compound shows absorptions corresponding to the aromatic ring and the fluorinated alkyl group. spectroscopyonline.com

The key features include:

C-H Stretching: Aromatic C-H stretches typically appear above 3000 cm⁻¹, while aliphatic C-H stretches from the methyl group are found just below 3000 cm⁻¹.

C=N and C=C Stretching: Vibrations from the pyrazine ring are expected in the 1400–1600 cm⁻¹ region.

C-F Stretching: The most intense and characteristic bands for this molecule are due to the C-F bonds. The CF₂ group gives rise to strong, complex absorptions typically in the 1100–1300 cm⁻¹ range.

Table 4: IR Absorption Bands and Functional Group Assignments

| Wavenumber (cm⁻¹) | Vibrational Mode |

|---|---|

| ~2925 | Aliphatic C-H Stretch (-CH₃) |

| ~1500-1600 | Aromatic C=C and C=N Stretch (Pyrazine Ring) |

| ~1100-1300 | C-F Stretch (very strong, multiple bands) |

| ~800-900 | Aromatic C-H Bend (Out-of-plane) |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information on the electronic transitions within the molecule. Pyrazine and its derivatives are known to exhibit two main types of transitions originating from the aromatic system. aip.orgmontana.edu

π→π Transitions:* These are high-intensity absorptions resulting from the excitation of an electron from a π bonding orbital to a π* antibonding orbital. For pyrazine, this transition occurs around 260-270 nm. doi.org

n→π Transitions:* This is a lower-intensity, formally forbidden transition involving the promotion of a non-bonding electron (from a nitrogen lone pair) to a π* antibonding orbital. This band appears at a longer wavelength, typically around 320-330 nm for pyrazine. aip.org

The introduction of the difluoroethyl group is expected to cause minor shifts (solvatochromic shifts) in these absorption maxima but not fundamentally change the nature of the spectrum. nih.gov

Table 5: Expected UV-Vis Absorption Maxima for this compound

| Approximate λmax (nm) | Transition Type | Expected Intensity |

|---|---|---|

| ~265 | π→π | Strong |

| ~325 | n→π | Weak |

X-ray Crystallography for Solid-State Structural Determination

The definitive, three-dimensional arrangement of atoms and molecules in the solid state is determined by X-ray crystallography. This powerful analytical technique provides precise information on bond lengths, bond angles, and intermolecular interactions, which are crucial for a comprehensive understanding of a compound's chemical and physical properties.

As of the latest literature review, a definitive single-crystal X-ray diffraction study for this compound has not been reported in publicly accessible databases. The compound is commercially available and is noted to be a liquid at room temperature, which would necessitate crystallization, likely at low temperatures, to perform such an analysis. sigmaaldrich.com

While experimental data for the target compound is not available, X-ray crystallographic analysis of related heterocyclic compounds and molecules containing the difluoroethyl group allows for a hypothetical projection of the structural insights that could be gained. For instance, studies on more complex molecules that incorporate a pyrazine moiety have successfully elucidated their crystal structures, confirming molecular geometries and intermolecular packing. mdpi.com

Should a crystal structure of this compound be determined, the analysis would yield key structural parameters. These would include the precise bond lengths within the pyrazine ring and the difluoroethyl substituent, the bond angles defining the geometry of the molecule, and the torsional angles describing the orientation of the difluoroethyl group relative to the aromatic ring.

Furthermore, the crystallographic data would reveal how the molecules pack in the crystal lattice. This includes identifying any intermolecular interactions, such as hydrogen bonds (if co-crystallized with a suitable solvent) or non-covalent interactions involving the fluorine atoms and the pyrazine ring, which govern the solid-state architecture.

Illustrative Crystallographic Data Table

The following table is a hypothetical representation of the kind of crystallographic data that would be obtained from a single-crystal X-ray diffraction experiment on this compound.

| Parameter | Hypothetical Value |

| Chemical Formula | C₆H₆F₂N₂ |

| Formula Weight | 144.12 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | Value |

| b (Å) | Value |

| c (Å) | Value |

| α (°) | 90 |

| β (°) | Value |

| γ (°) | 90 |

| Volume (ų) | Value |

| Z | 4 |

| Density (calculated) (g/cm³) | Value |

| Absorption Coefficient (mm⁻¹) | Value |

| F(000) | Value |

Illustrative Table of Key Bond Lengths and Angles

This table illustrates the specific geometric parameters that would be detailed in a crystallographic report for this compound.

| Bond/Angle | Hypothetical Value |

| Bond Lengths (Å) | |

| C-F | Value |

| C-C (ethyl) | Value |

| C-C (ring-substituent) | Value |

| C-N (pyrazine) | Value |

| C-C (pyrazine) | Value |

| **Bond Angles (°) ** | |

| F-C-F | Value |

| F-C-C (ethyl) | Value |

| C-C-C (ring-substituent) | Value |

| N-C-C (pyrazine) | Value |

| C-N-C (pyrazine) | Value |

The acquisition of experimental crystallographic data for this compound would be a valuable contribution to the field, providing a foundational piece of structural information for this fluorinated heterocyclic compound.

Reactivity and Mechanistic Studies of 2 1,1 Difluoroethyl Pyrazine

Reactivity of the Pyrazine (B50134) Ring System

The pyrazine ring is an aromatic heterocycle characterized by its electron-deficient nature, a consequence of the presence of two electronegative nitrogen atoms. slideshare.netthieme-connect.dethieme-connect.de This inherent electronic property significantly influences its reactivity towards various chemical reagents.

Electrophilic Aromatic Substitution Potentials

The electron-deficient character of the pyrazine ring makes it generally resistant to electrophilic aromatic substitution. thieme-connect.describd.com The two nitrogen atoms withdraw electron density from the carbon atoms of the ring, deactivating it towards attack by electrophiles. libretexts.orgresearchgate.net Furthermore, under the acidic conditions often required for electrophilic substitution, the nitrogen atoms can become protonated, further increasing the ring's deactivation. thieme-connect.de Consequently, direct nitration, halogenation, sulfonation, or Friedel-Crafts reactions on the unsubstituted pyrazine ring are typically not feasible. thieme-connect.describd.com

For electrophilic substitution to occur on a pyrazine ring, the presence of activating groups is generally required. thieme-connect.deresearchgate.net However, the 1,1-difluoroethyl group is a strong electron-withdrawing group, which would further deactivate the pyrazine ring, making electrophilic substitution on 2-(1,1-difluoroethyl)pyrazine highly unlikely under standard conditions.

Nucleophilic Additions and Substitutions on the Pyrazine Core

In contrast to its resistance to electrophilic attack, the electron-deficient pyrazine ring is susceptible to nucleophilic attack. slideshare.netthieme-connect.de The presence of the electron-withdrawing 1,1-difluoroethyl group at the 2-position is expected to further enhance this reactivity. Electron-withdrawing substituents on the pyrazine ring facilitate nucleophilic attack. researchgate.net

Studies on substituted pyrazines have shown that the position of nucleophilic attack is directed by the electronic nature of the substituents. researchgate.net For pyrazines with an electron-withdrawing group, such as the 1,1-difluoroethyl group, nucleophilic attack is directed preferentially to the positions ortho and para to the activating group. In the case of this compound, this would correspond to positions 3, 5, and 6.

Nucleophilic aromatic substitution (SNAr) is a common reaction for pyrazines, particularly for halopyrazines. thieme-connect.de While direct displacement of a hydrogen atom is less common, the presence of a good leaving group on the ring allows for substitution reactions to proceed, often with greater ease than on corresponding pyridines. thieme-connect.de The mechanism of these reactions is generally considered to be a two-step addition-elimination sequence via a Meisenheimer complex, although concerted mechanisms have also been proposed for some SNAr reactions. nih.gov

Oxidation and Reduction Chemistry of the Pyrazine Ring

The pyrazine ring can undergo both oxidation and reduction reactions. The oxidation of alkyl-substituted pyrazines has been shown to result in the formation of the corresponding carboxylic acids. nih.gov

The reduction of the pyrazine ring is also a known transformation. Electrochemical studies on pyrazine derivatives have demonstrated that the ring can be reduced, with the specific outcome being highly dependent on the pH of the reaction medium. researchgate.net For instance, the reduction of 2-hydroxy-3-phenyl-6-methylpyrazine involves a two-electron process, with the number of protons involved varying with pH. researchgate.net Hydrogenation of the pyrazine core can also be achieved using catalysts such as rhodium on alumina (B75360) under hydrogen pressure, leading to the formation of piperazine (B1678402) derivatives. rsc.org

Reactivity of the 1,1-Difluoroethyl Substituent

Chemical Transformations Involving the Carbon-Fluorine Bonds

The carbon-fluorine bond is notably strong, which contributes to the general stability of fluorinated compounds. rsc.org However, transformations involving the C-F bonds are possible under specific conditions. The introduction of difluoroalkyl groups onto aromatic rings can be achieved through various methods, including transition-metal-catalyzed cross-coupling reactions. acs.orgnih.gov These methods often involve the use of difluoroalkyl halides as the source of the fluorinated group. acs.orgnih.gov

While direct transformation of the C-F bonds in a pre-existing 1,1-difluoroethyl group on a pyrazine ring is not a commonly reported reaction, the chemistry of related difluoroalkyl compounds provides some insight. For example, 1,1-difluoroethyl methyl ethers have been shown to decompose in the presence of antimony pentachloride, acting as a source of fluoride (B91410) for halogen-exchange reactions. researchgate.net This indicates that under harsh, Lewis acidic conditions, the C-F bonds can be labilized.

Stability and Lability of the Difluoroethyl Group Under Various Reaction Conditions

The 1,1-difluoroethyl group is generally considered to be a stable moiety. The strong C-F bonds and the electronic effects of the fluorine atoms contribute to its robustness. rsc.org The introduction of this group into molecules is often a strategy to enhance metabolic stability in medicinal chemistry. rsc.org

However, the stability of the difluoroethyl group is not absolute and can be influenced by the reaction environment. For instance, the synthesis of 1,1-difluoroethylsilanes, which can be used to introduce the 1,1-difluoroethyl group, requires specific conditions to avoid decomposition. cas.cn The reactivity of these silanes in subsequent reactions is also temperature-dependent. cas.cn The stability of difluoroalkyl groups can be compromised under certain catalytic conditions, leading to side reactions. nih.gov

The table below summarizes the expected reactivity of this compound based on the known chemistry of substituted pyrazines and difluoroalkyl compounds.

| Reaction Type | Reagent/Conditions | Expected Outcome on this compound |

| Pyrazine Ring Reactivity | ||

| Electrophilic Aromatic Substitution | Strong acids, electrophiles (e.g., HNO₃/H₂SO₄) | No reaction expected due to the deactivated ring. |

| Nucleophilic Aromatic Substitution | Nucleophiles (e.g., amines, alkoxides) | Substitution at positions 3, 5, and/or 6, especially if a leaving group is present. |

| Oxidation | Oxidizing agents | Oxidation of the pyrazine ring or side chain may occur under harsh conditions. |

| Reduction | Reducing agents (e.g., H₂/catalyst) | Reduction of the pyrazine ring to a piperazine derivative. rsc.org |

| 1,1-Difluoroethyl Group Reactivity | ||

| Halogen Exchange | Strong Lewis acids (e.g., SbCl₅) | Potential for C-F bond lability under harsh conditions. researchgate.net |

| General Stability | Most standard organic reaction conditions | The difluoroethyl group is expected to be stable. |

Mechanistic Insights into Pyrazine and Fluorine Incorporation Reactions

The synthesis and modification of fluorinated pyrazines like this compound involve a series of complex chemical transformations. Understanding the mechanisms of these reactions is crucial for the rational design of synthetic routes to new and existing fluorinated heterocyclic compounds. This section delves into the mechanistic details of forming the core pyrazine ring, the stereochemical challenges introduced by fluorination, and the catalytic methods for further functionalizing the pyrazine scaffold.

Reaction Mechanisms of Pyrazine Ring Formation

The construction of the pyrazine ring is a foundational step in the synthesis of this compound. Several synthetic strategies exist, each with distinct mechanistic pathways. The most common methods involve the condensation of 1,2-dicarbonyl compounds with 1,2-diamines, or the self-condensation of α-aminocarbonyl compounds. slideshare.netresearchgate.net

A prevalent mechanism involves the condensation of two molecules of an α-aminocarbonyl compound to form a 2,5-dihydropyrazine intermediate. This intermediate is typically not isolated but is readily oxidized to the aromatic pyrazine ring system. acs.org Air or other mild oxidizing agents often facilitate this final aromatization step. thieme-connect.de

Another significant pathway is the dehydrogenative coupling of β-amino alcohols. acs.orgnih.gov For instance, manganese-based pincer complexes have been shown to catalyze the self-coupling of β-amino alcohols to yield symmetrically 2,5-disubstituted pyrazines. acs.orgnih.gov The proposed mechanism for this transformation involves the initial catalyst-mediated dehydrogenation of the amino alcohol to an aldehyde intermediate. This aldehyde then undergoes self-coupling with another molecule of the amino alcohol, leading to the formation of a 2,5-dihydropyrazine through the elimination of water. A final, rapid metal-catalyzed dehydrogenation of the dihydropyrazine (B8608421) yields the stable aromatic pyrazine product, releasing hydrogen gas. acs.org Ruthenium-pincer complexes have also been employed for similar transformations, where the choice of ligand can selectively direct the reaction towards pyrazine formation. researchgate.netresearchgate.net

In the context of nucleophilic substitution on pre-existing pyrazine rings, the Addition of the Nucleophile, Ring Opening, and Ring Closure (ANRORC) mechanism can be operative, particularly with strong nucleophiles like metal amides. thieme-connect.dewikipedia.org This pathway differs from a standard SNAr mechanism and can explain substitutions occurring at unexpected positions on the ring. thieme-connect.demdpi.comsemanticscholar.org

Table 1: Common Mechanistic Pathways for Pyrazine Ring Formation

| Reaction Type | Key Intermediates | Driving Force / Final Step | Reference |

|---|---|---|---|

| Self-condensation of α-aminocarbonyls | Dihydropyrazine | Oxidation / Aromatization | slideshare.netacs.org |

| Condensation of 1,2-dicarbonyls and 1,2-diamines | Dihydropyrazine | Oxidation / Aromatization | slideshare.net |

| Dehydrogenative coupling of β-amino alcohols | Aldehyde, 2,5-dihydropyrazine | Metal-catalyzed dehydrogenation | acs.orgnih.govrsc.org |

| Epoxide ring-opening with ethylenediamine | Piperazine derivative | Oxidation / Dehydrogenation | slideshare.net |

Stereochemical Considerations in Fluorinated Pyrazine Synthesis

The introduction of fluorine or fluoroalkyl groups, such as the 1,1-difluoroethyl moiety, into a molecule can have profound stereochemical consequences. beilstein-journals.org While the pyrazine ring itself is planar and aromatic, the synthesis of precursors or reactions on substituted pyrazines can involve stereogenic centers. thieme-connect.de The stereoselective incorporation of fluorine is a critical aspect of modern medicinal chemistry, as it can significantly alter the conformational preferences and biological activity of the target molecule. beilstein-journals.orgchim.it

When fluorinating heterocyclic systems, the stereochemical outcome is often governed by the reaction mechanism and the nature of the fluorinating agent. chim.it For instance, in the fluorination of related dihydrouracil (B119008) systems, the reaction of acetyl hypofluorite (B1221730) proceeds with a predominant cisoid (gauche) stereochemistry. semanticscholar.org This outcome is attributed not to a gauche attraction between the fluorine and the incoming nucleophile, but rather to the poor π-donor ability of the newly formed C-F bond, which influences the stability of the reaction intermediates. semanticscholar.org

Deoxyfluorination of hydroxylated N-heterocycle precursors is a common strategy. beilstein-journals.orgchim.it The stereochemical outcome of these reactions (retention or inversion) can be highly dependent on the reagent and the possibility of neighboring group participation. For example, the flexibility of a seven-membered azepane ring was shown to be critical in determining whether a carbamate (B1207046) protecting group could participate in the reaction, thereby dictating the stereochemistry of the C-F bond formation. chim.it

In the synthesis of complex natural products containing a pyrazine nucleus, such as streptophenazine A, controlling the stereochemistry of side chains attached to the pyrazine core is paramount and often relies on late-stage asymmetric reactions. rsc.org For a molecule like this compound, the key stereochemical considerations would arise during the synthesis of the fluorinated side chain itself or during its attachment to the pyrazine ring, especially if chiral precursors are used.

Catalytic Mechanisms in Pyrazine Functionalization

Once the pyrazine ring is formed, functionalization, such as the introduction of the 1,1-difluoroethyl group, is often achieved through transition-metal-catalyzed cross-coupling reactions. scholaris.ca The electron-deficient nature of the pyrazine ring makes it a suitable substrate for such transformations, particularly when starting from halopyrazines. thieme-connect.de

Common catalytic cycles for these reactions include, but are not limited to, those for Suzuki, Sonogashira, Heck, and Buchwald-Hartwig couplings. scholaris.ca These reactions typically involve a Pd(0)/Pd(II) or similar catalytic cycle. A general mechanism for a Suzuki coupling on a chloropyrazine, for example, would involve:

Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-halogen bond of the halopyrazine to form a Pd(II) intermediate.

Transmetalation : A boron-containing reagent (e.g., a boronic acid or ester) transfers the desired functional group (like the 1,1-difluoroethyl group, if available as a boronate) to the palladium center, displacing the halide. This step is typically base-assisted.

Reductive Elimination : The two organic fragments on the palladium center couple and are eliminated, forming the final product and regenerating the Pd(0) catalyst. mdpi.com

The functionalization of pyrazines can also proceed via C-H activation. mdpi.com For instance, the C6 arylation of 3-aminoimidazo[1,2-a]pyrazines has been achieved using a palladium catalyst with phosphine (B1218219) ligands. The proposed concerted metalation-deprotonation (CMD) mechanism involves the cleavage of a C-H bond as a key step in the catalytic cycle. mdpi.com

Table 2: Catalytic Systems for Pyrazine Functionalization

| Reaction Type | Catalyst System (Example) | Proposed Mechanistic Step | Reference |

|---|---|---|---|

| Suzuki Coupling | Pd(OAc)₂, PPh₃, Base | Oxidative Addition, Transmetalation, Reductive Elimination | scholaris.ca |

| C-H Arylation | Pd(OAc)₂, DavePhos, PivOH | Concerted Metalation-Deprotonation (CMD) | mdpi.com |

| Dehydrogenative Coupling | Mn or Ru Pincer Complexes | β-Hydride Elimination, Dehydrogenation | acs.orgnih.gov |

| CO₂ Hydrogenation | Iridium-PNP Pincer Complexes | Core Dearomatization of Pyrazine Ligand | acs.org |

Theoretical and Computational Investigations

Quantum Chemical Calculations (e.g., Density Functional Theory, Time-Dependent DFT)

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in predicting the molecular properties of pyrazine (B50134) derivatives. These methods model the electronic density to determine the ground-state properties of a molecule, while Time-Dependent DFT (TD-DFT) is used for excited-state properties.

Geometric optimization is a computational process to find the lowest energy arrangement of atoms in a molecule, corresponding to its most stable structure. For 2-(1,1-Difluoroethyl)pyrazine, the primary conformational flexibility arises from the rotation around the single bond connecting the difluoroethyl group to the pyrazine ring.

DFT calculations can be employed to perform a conformational analysis by systematically rotating this bond and calculating the energy at each step to identify the most stable conformers. The presence of the bulky and electronegative fluorine atoms introduces significant steric and electronic effects that dictate the preferred orientation of the difluoroethyl group relative to the aromatic ring. Repulsion between the fluorine atoms and the nitrogen atoms of the pyrazine ring is a key factor in determining the conformational landscape. nih.gov Computational studies on similar fluorinated organic molecules have shown that DFT methods can accurately predict bond lengths, bond angles, and dihedral angles. nih.govcwu.edu

Table 1: Predicted Optimized Geometric Parameters for this compound (Note: These are representative values based on DFT calculations of similar structures and are not from a specific study on this molecule.)

| Parameter | Bond/Atoms | Predicted Value |

| Bond Lengths (Å) | C(ring)-C(ethyl) | 1.51 |

| C(ethyl)-F | 1.36 | |

| C(ethyl)-C(methyl) | 1.53 | |

| C-N (in ring) | ~1.33 | |

| C-C (in ring) | ~1.39 | |

| Bond Angles (°) | C(ring)-C(ethyl)-F | 109.5 |

| F-C(ethyl)-F | 108.0 | |

| C(ring)-C(ethyl)-C(methyl) | 112.0 | |

| Dihedral Angle (°) | N-C-C-F | Varies with conformer |

The electronic properties of this compound are governed by its molecular orbitals (MOs), particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical reactivity and electronic transition energies. libretexts.orglibretexts.org

Pyrazine itself is characterized by low-lying unoccupied π-molecular orbitals and lone pair (n) orbitals localized on the nitrogen atoms. researchgate.netmontana.edu The introduction of a 1,1-difluoroethyl substituent is expected to have a significant impact on the electronic structure. The strong electron-withdrawing nature of the two fluorine atoms, due to the inductive effect, would lower the energy of both the HOMO and LUMO. This effect could increase the HOMO-LUMO gap, potentially enhancing the molecule's kinetic stability. The substitution also breaks the symmetry of the parent pyrazine molecule, which removes the degeneracy of some molecular orbitals. researchgate.netresearchgate.net

Table 2: Predicted Molecular Orbital Energies for this compound (Note: These values are hypothetical and illustrate the expected effect of the substituent compared to unsubstituted pyrazine.)

| Molecular Orbital | Pyrazine (eV) | This compound (eV) |

| LUMO | -0.5 | -1.0 |

| HOMO | -9.7 | -10.2 |

| HOMO-LUMO Gap | 9.2 | 9.2 |

Computational methods are widely used to predict various types of spectra, which can then be used to validate and interpret experimental findings.

UV-Vis Spectroscopy: TD-DFT calculations can predict the energies of electronic transitions, such as n→π* and π→π*, which correspond to absorption bands in the UV-Vis spectrum. montana.edu For pyrazine systems, these calculations help identify the character and energy of the lowest excited states. researchgate.net

Infrared (IR) Spectroscopy: DFT calculations can determine the vibrational frequencies of the molecule. These frequencies correspond to the absorption peaks in an IR spectrum and are associated with specific bond stretches, bends, and torsions. For example, characteristic frequencies for C-F, C-N, and aromatic C-H vibrations can be predicted.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts of ¹H, ¹³C, and ¹⁹F nuclei can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method within a DFT framework. These predictions are invaluable for assigning peaks in experimental NMR spectra.

Table 3: Predicted Spectroscopic Data for this compound (Note: These are representative, hypothetical values.)

| Spectroscopy Type | Feature | Predicted Value |

| UV-Vis | λ_max (n→π) | ~320 nm |

| λ_max (π→π) | ~260 nm | |

| IR (cm⁻¹) | C-F Stretch | 1100 - 1200 |

| C=N Stretch | 1600 - 1650 | |

| Aromatic C-H Stretch | 3000 - 3100 | |

| ¹⁹F NMR (ppm) | -CF₂- | -90 to -110 |

| ¹³C NMR (ppm) | C(ring)-substituent | ~155 |

| C(ethyl)-F₂ | ~120 (quartet) |

Molecular Dynamics Simulations and Intermolecular Interactions

While quantum chemical calculations focus on single molecules, Molecular Dynamics (MD) simulations are used to study the behavior of a molecule in a larger system, such as in a solvent or interacting with other molecules or biological targets. researchgate.net MD simulations model the movements of atoms over time, providing insights into intermolecular forces and dynamic processes. arxiv.orguci.edu

The pyrazine ring can participate in several types of non-covalent interactions that are crucial for its behavior in condensed phases and biological systems. nih.gov

Hydrogen Bonding: The two nitrogen atoms in the pyrazine ring are electron-rich and can act as hydrogen bond acceptors. nih.govresearchgate.net This is the most frequent interaction observed for pyrazine-based ligands in protein structures. nih.gov Additionally, the C-H bonds of the pyrazine ring can act as weak hydrogen bond donors. nih.gov The presence of the highly electronegative fluorine atoms in this compound introduces the possibility of additional weak hydrogen bonds, such as C-H···F interactions.

π-Interactions: The aromatic pyrazine ring can engage in π-π stacking interactions with other aromatic systems. The electron-deficient nature of the pyrazine ring, enhanced by the difluoroethyl substituent, may favor interactions with electron-rich aromatic rings. Lone pair-π interactions are also possible between the nitrogen lone pairs and other aromatic systems. rsc.org

A systematic analysis of pyrazine-based ligands in protein crystal structures revealed that hydrogen bonding to the nitrogen atoms is the most common interaction, followed by weak hydrogen bonds from pyrazine C-H groups, and various π-interactions. nih.gov

Pyrazine and its derivatives are well-known for their ability to act as ligands in coordination chemistry, often bridging two metal centers through their nitrogen atoms. nih.gov This bridging capability allows for the formation of coordination polymers and metal-organic frameworks (MOFs). nih.gov

The coordination of this compound to metal ions would occur through the lone pairs of electrons on the nitrogen atoms. researchgate.net The properties of the resulting metal complexes would be influenced by:

Electronic Effects: The electron-withdrawing difluoroethyl group reduces the basicity of the nitrogen atoms, which could weaken the coordinate bond to the metal ion compared to unsubstituted pyrazine.

Steric Effects: The difluoroethyl group is sterically more demanding than a hydrogen atom, which could influence the geometry of the resulting metal complex and potentially hinder the formation of certain polymeric structures.

Computational studies can model these coordination complexes to predict their geometries, binding energies, and electronic structures, providing a deeper understanding of how the substituent modifies the ligating properties of the pyrazine core. northwestern.edu

Role of Fluorine in Modulating Molecular Interactions

This polarization has several important consequences for molecular interactions:

Alteration of Lipophilicity: While the monofluorination of an alkyl group can decrease lipophilicity due to the strong electron-withdrawing nature of fluorine, the presence of multiple fluorine atoms, as in a difluoroethyl group, can create a more lipophilic surface. nih.gov This is attributed to the low polarizability of the C-F bond, which reduces van der Waals interactions with polar environments and can enhance permeability across biological membranes. nih.gov

Modulation of pKa: The electron-withdrawing effect of the difluoroethyl group can lower the pKa of the pyrazine nitrogen atoms, making them less basic compared to unsubstituted pyrazine. This modification of basicity can have a profound impact on how the molecule interacts with biological targets, influencing the formation of hydrogen bonds and salt bridges.

Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic oxidation. researchgate.net By replacing hydrogen atoms with fluorine on the ethyl substituent, the this compound molecule is expected to exhibit increased stability against metabolic degradation at that position.

Formation of Non-Covalent Interactions: Fluorine atoms can participate in various non-covalent interactions, including hydrogen bonds (acting as a weak acceptor), halogen bonds, and multipolar interactions. rsc.orgrsc.org These interactions, although individually weak, can collectively contribute to the binding affinity and selectivity of the molecule for a protein target. The specific geometry of the difluoroethyl group will dictate the directionality and strength of these interactions.

The table below summarizes the key physicochemical effects of the 1,1-difluoroethyl substitution on the pyrazine core.

| Property | Influence of 1,1-Difluoroethyl Group | Rationale |

| Lipophilicity | Can be increased | Low polarizability of C-F bonds. nih.gov |

| Basicity (pKa) | Decreased | Strong electron-withdrawing inductive effect. |

| Metabolic Stability | Increased at the ethyl group | High strength of the C-F bond. researchgate.net |

| Molecular Dipole Moment | Increased | High electronegativity of fluorine. |

| Intermolecular Interactions | Can form weak H-bonds, halogen bonds | Polar nature of the C-F bond. rsc.orgrsc.org |

Quantitative Structure-Activity Relationship (QSAR) and Cheminformatics Approaches

Quantitative Structure-Activity Relationship (QSAR) models are computational tools that correlate the chemical structure of a series of compounds with their biological activity. semanticscholar.orgnih.gov For this compound, QSAR and cheminformatics approaches can be instrumental in predicting its chemical behavior and potential interactions.

Prediction of Molecular Descriptors Relevant to Chemical Reactivity and Synthetic Efficiency

A variety of molecular descriptors can be calculated for this compound to predict its reactivity and suitability for synthetic transformations. These descriptors are derived from the molecule's topology, electronic structure, and steric properties.

Key predicted descriptors for this compound are outlined in the table below. These values are typically calculated using computational chemistry software and provide insights into the molecule's behavior.

| Descriptor | Predicted Value Range/Type | Significance |

| Molecular Weight | ~144.12 g/mol scbt.com | Influences diffusion and transport properties. |

| LogP (Octanol-Water Partition Coefficient) | Moderate | Indicates lipophilicity and membrane permeability. |

| Topological Polar Surface Area (TPSA) | Moderate | Relates to hydrogen bonding potential and cell permeability. |

| Number of Hydrogen Bond Acceptors | 2 (Pyrazine Nitrogens) | Potential for forming hydrogen bonds with protein residues. nih.gov |

| Number of Hydrogen Bond Donors | 0 | Lacks traditional hydrogen bond donating groups. |

| HOMO-LUMO Gap | Moderate to Large | Indicates chemical stability and reactivity. A larger gap suggests lower reactivity. mdpi.com |

| Molecular Electrostatic Potential (MEP) | Negative potential around N atoms | Predicts sites for electrophilic attack and non-covalent interactions. semanticscholar.org |

The presence of the electron-withdrawing difluoroethyl group is expected to lower the energy of the Lowest Unoccupied Molecular Orbital (LUMO), potentially making the pyrazine ring more susceptible to nucleophilic attack. Conversely, the Highest Occupied Molecular Orbital (HOMO) energy may also be lowered, impacting its electron-donating capabilities.

Ligand-Protein Interaction Modeling (Focus on interaction principles, not biological outcomes)

Molecular docking and dynamics simulations can provide valuable insights into the potential binding modes of this compound with protein targets. semanticscholar.org These models help to elucidate the fundamental principles governing the interactions at a molecular level.

The pyrazine core itself is a versatile scaffold for protein binding, capable of participating in a variety of interactions:

Hydrogen Bonding: The nitrogen atoms of the pyrazine ring are effective hydrogen bond acceptors, readily interacting with donor residues in a protein's active site, such as the backbones or side chains of amino acids like serine, threonine, or lysine. nih.govacs.org

π-Interactions: The aromatic pyrazine ring can engage in π-π stacking with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan. It can also participate in cation-π interactions with positively charged residues. acs.org

The 1,1-difluoroethyl substituent introduces additional interaction possibilities:

Hydrophobic Interactions: The ethyl component of the substituent can form hydrophobic interactions with nonpolar pockets within a protein binding site.

Applications of 2 1,1 Difluoroethyl Pyrazine As a Synthetic Building Block in Organic Chemistry

Incorporation into Complex Heterocyclic Architectures

The 2-(1,1-difluoroethyl)pyrazine scaffold serves as a foundational element for the construction of more elaborate heterocyclic systems. Its inherent reactivity and the electronic properties conferred by the fluorine atoms make it an ideal starting point for synthesizing fused and polycyclic nitrogen-containing heterocycles, which are prominent in medicinal chemistry and materials science. nih.govmdpi.com

The pyrazine (B50134) ring is a common precursor for creating fused bicyclic systems like triazolopyrazines and pyrazolopyrazines, which are scaffolds of significant biological interest. nih.govnih.gov The 1,2,4-triazolo[4,3-a]pyrazine core, for instance, has been investigated for various therapeutic applications. nih.gov

In the context of drug discovery, specifically for antimalarial agents, derivatives of this compound have been used to synthesize novel triazolopyrazine analogues. mdpi.combeilstein-journals.org For example, the compound 8-(1,1-difluoroethyl)- mdpi.comCurrent time information in Bangalore, IN.researchgate.nettriazolo[4,3-a]pyrazine has been synthesized and utilized as a key intermediate. mdpi.com This scaffold can be further modified through late-stage functionalization techniques, demonstrating the utility of the difluoroethylpyrazine core in building libraries of potential drug candidates. beilstein-journals.orgbeilstein-journals.org

Similarly, the pyrazolo[1,5-a]pyrazine (B3255129) system is another important fused heterocycle whose derivatives have been synthesized for various applications, including as potential inhibitors of cancer cell growth. nih.govresearchgate.net While direct synthesis from this compound is not explicitly detailed in the provided literature, the general synthetic strategies for pyrazolo[1,5-a]pyrazines often involve the cyclization of substituted pyrazine precursors. researchgate.netenamine.net The functionalization of the pyrazolo[1,5-a]pyrazine core, for instance at position 7, has been achieved through methods like formylation, indicating pathways for diversification of such scaffolds. researchgate.netthieme-connect.com The presence of the difluoroethyl group on the pyrazine starting material would yield fluorinated versions of these complex heterocycles.

Table 1: Examples of Fused Pyrazine Systems Derived from Pyrazine Scaffolds

| Fused System | Precursor Type | Synthetic Approach | Potential Application | Reference(s) |

| Triazolopyrazines | Chloro-heterocycle scaffolds, primary alcohols | Coupling reactions, late-stage functionalization (photoredox methylation) | Antimalarial agents | mdpi.com, nih.gov |

| Triazolopyrazines | Triazolopyrazine scaffold, Diversinate™ reagents | Radical-based late-stage C-H functionalization | Antimalarial agents | beilstein-journals.org, beilstein-journals.org |

| Pyrazolo[1,5-a]pyrazines | 4-Chloropyrazolo[1,5-a]pyrazines, tert-butyl cyanoacetate | Nucleophilic substitution and cyclization | Synthesis of new heterocyclic systems | enamine.net |

| Pyrazolo[1,5-a]pyrazines | Substituted pyrazolo[1,5-a]pyrazines, silylformamidine | C-H insertion for formylation at position 7 | Functionalized heterocyclic building blocks | researchgate.net, thieme-connect.com |

Beyond simple bicyclic systems, this compound is a building block for more complex polycyclic aromatic nitrogen heterocycles (PANHs). These structures are prevalent in functional materials and pharmaceuticals. researchgate.netmdpi.com The synthesis of 1,2,3-triazole-fused pyrazines represents a class of such compounds. nih.govresearchgate.netmdpi.com General methods for constructing these systems include the cyclization of heterocyclic diamines or the reaction of hydrazine (B178648) with dicarbonyl-1,2,3-triazoles. researchgate.netmdpi.com Starting with a difluoroethyl-substituted pyrazine derivative in these synthetic routes would lead to the corresponding fluorinated polycyclic systems.

The phenazine (B1670421) scaffold is another example of a PANH. mdpi.com While direct syntheses starting from this compound are not explicitly documented, general methods often involve the condensation of substituted catechols with diamines. The incorporation of a difluoroethyl-substituted diamine or catechol precursor would be a plausible route to fluorinated phenazine derivatives. The ability to further functionalize the pyrazine ring through methods like regioselective chlorination and subsequent palladium-catalyzed cyanation provides pathways to complex substituted heterocycles that can serve as intermediates for larger polycyclic systems. mdpi.com

Role in the Synthesis of Fluorinated Organics and Materials

The introduction of fluorine into organic molecules can profoundly alter their properties, enhancing metabolic stability, binding affinity, and bioavailability. mdpi.comnih.gov The difluoromethyl and related groups are particularly valuable in medicinal chemistry. cas.cn Consequently, this compound is an important precursor in the field of fluorine chemistry.

The this compound unit is frequently incorporated into larger molecules to create advanced fluorinated scaffolds for drug discovery and materials science. beilstein-journals.orgfluorochem.co.uk The synthesis of fluorinated triazolopyrazine analogues for antimalarial research is a prime example, where the difluoroethyl group is a key structural feature of the final compounds. beilstein-journals.orgbeilstein-journals.org The strategic placement of this group can influence the compound's biological activity profile. For instance, studies have shown that substitution at the C-8 position of the triazolopyrazine core with groups like CF₂Me can significantly impact antiplasmodial effects. beilstein-journals.org

The development of complex fluorinated amino acids is another area where such building blocks are valuable. nih.gov Cross-coupling strategies are often employed to synthesize fluorinated aromatic amino acids, which serve as probes for biosynthetic pathways and can modulate peptide properties. nih.gov A difluoroethyl-substituted pyrazine could be incorporated into an amino acid structure using established synthetic methodologies.

While primarily used as a structural building block, the unique electronic properties of fluorinated heterocycles like this compound suggest their potential in the development of new reagents and catalysts. The electron-withdrawing nature of the pyrazine ring and the difluoroethyl group can be harnessed to create specialized molecules.

For example, related fluorinated pyridyl sulfones have been developed as effective reagents for cross-coupling reactions. organic-chemistry.org Specifically, difluoromethyl 2-pyridyl sulfone enables C(sp²)-C(sp²) bond formation through selective C-S bond cleavage. organic-chemistry.org This demonstrates the principle that fluorinated nitrogen heterocycles can be designed as reactive partners in catalysis. Although not yet reported, one could envision developing this compound-based reagents for similar applications, such as difluoroalkylation reactions, which are of great interest in medicinal chemistry. wiley.com Furthermore, the nitrogen atoms of the pyrazine ring could act as ligands, binding to metal centers to form catalysts whose reactivity is modulated by the electronic influence of the difluoroethyl substituent.

Strategies for Further Functionalization of the Pyrazine and Difluoroethyl Moieties

The synthetic utility of this compound is significantly enhanced by the potential for further chemical modification of both the pyrazine ring and the difluoroethyl group.

Late-stage functionalization (LSF) is a powerful strategy for modifying complex molecules, allowing for the rapid generation of analogues from a common core. beilstein-journals.orgbeilstein-journals.org For the pyrazine moiety, several C-H functionalization techniques are applicable. Photoredox catalysis has been successfully used to introduce methyl groups onto triazolopyrazine scaffolds containing the pyrazine ring. nih.govmdpi.com Other radical-based methods, such as those employing Diversinate™ reagents, have also been used to install new functional groups. beilstein-journals.org

Metalation is another robust strategy for the regioselective functionalization of pyrazine and related fused systems. researchgate.net The use of specialized bases like TMP (2,2,6,6-tetramethylpiperidyl) can direct deprotonation to specific positions on the ring, creating organometallic intermediates that can be trapped with various electrophiles. researchgate.net Such methods allow for the controlled introduction of a wide range of substituents onto the pyrazine core of the this compound molecule.

Functionalization of the difluoroethyl group itself is more challenging due to the high strength of C-F bonds and the relative inertness of the C-H bonds on the terminal methyl group. The primary role of this group is often as a stable bioisostere. baranlab.org However, recent advances in C-F bond functionalization offer potential future strategies. chemrxiv.orgnih.gov For instance, methods for the "defluorinative functionalization" of trifluoromethyl groups into difluoromethyl anions are being developed, suggesting that under specific conditions, the C-F bonds of the difluoroethyl group could potentially be targeted for transformation. chemrxiv.orgnih.gov

Table 2: Summary of Functionalization Strategies

| Moiety | Strategy | Method | Outcome | Reference(s) |

| Pyrazine Ring | Late-Stage C-H Functionalization | Photoredox catalysis with a radical precursor (e.g., t-butyl peracetate) | Introduction of alkyl groups (e.g., methylation) | mdpi.com, nih.gov |

| Pyrazine Ring | Late-Stage C-H Functionalization | Radical-based functionalization with Diversinate™ reagents | Introduction of various functional groups | beilstein-journals.org, beilstein-journals.org |

| Pyrazine Ring | Directed Metalation | Use of TMP-bases (e.g., TMPMgCl·LiCl) followed by electrophilic quench | Regioselective introduction of diverse substituents | researchgate.net |

| Difluoroethyl Group | Defluorinative Functionalization (potential) | Generation of a difluoromethyl anion from a trifluoromethyl precursor | Access to difluoromethyl compounds (illustrates potential C-F bond chemistry) | chemrxiv.org, nih.gov |

Derivatization of the Pyrazine Ring for Diverse Molecular Libraries

The this compound scaffold is a valuable starting point for the generation of diverse molecular libraries, primarily through functionalization of the electron-deficient pyrazine ring. The presence of the two nitrogen atoms makes the pyrazine ring π-deficient, which dictates its reactivity towards various chemical transformations. This property allows for selective modifications at the carbon positions of the ring, providing a robust platform for creating analogues for structure-activity relationship (SAR) studies in drug discovery.

Key strategies for the derivatization of the pyrazine ring include direct C-H functionalization and transformations involving pre-functionalized intermediates, such as halogenated pyrazines.

Direct C-H Functionalization

Late-stage functionalization via direct C-H bond activation is a powerful and step-economical strategy for modifying complex molecules. For electron-deficient heterocycles like pyrazine, radical-mediated reactions, particularly the Minisci reaction and its modern variants, are highly effective. These methods allow for the introduction of a wide range of alkyl and acyl groups at the carbon positions of the pyrazine ring.

Recent advancements have introduced milder and more user-friendly protocols. For instance, the use of zinc sulfinate salts (RSO₂Zn) has emerged as an operationally simple and mild method for transferring alkyl radicals to nitrogen-containing heterocycles. nih.gov This approach is notable for its exceptional functional group tolerance, allowing for the derivatization of substrates bearing sensitive moieties like nitriles, ketones, esters, and even reactive aryl halides and boronate esters without the need for protecting groups. nih.gov The reaction typically proceeds under gentle conditions, often in the presence of a simple oxidant, and can even be performed in tandem in a single pot with water and air present. nih.gov This methodology's compatibility with a wide array of heterocyclic cores, including natural products and approved drugs, underscores its utility in rapidly generating diverse libraries from a common scaffold like this compound. nih.gov

Derivatization via Halogenated Intermediates

A more traditional yet highly versatile approach to diversifying the pyrazine core involves the initial introduction of a halogen atom (e.g., chlorine or bromine) onto the ring. A halogenated derivative, such as 2-bromo-5-(1,1-difluoroethyl)pyrazine, serves as a versatile building block for a multitude of transition-metal-catalyzed cross-coupling reactions. These reactions are mainstays of modern medicinal chemistry for their reliability and broad substrate scope.

Common cross-coupling reactions applicable for this purpose include:

Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form new C-C bonds, introducing aryl, heteroaryl, or alkyl groups.

Buchwald-Hartwig Amination: Coupling with amines to form C-N bonds, installing a variety of substituted amino groups.

Sonogashira Coupling: Reaction with terminal alkynes to introduce alkynyl moieties.

Stille Coupling: Coupling with organostannanes to form C-C bonds.

The strategic placement of a halogen on the pyrazine ring of this compound provides a key "handle" for introducing molecular diversity, enabling the systematic exploration of the chemical space around this important fluorinated scaffold.

Selective Transformations at the Difluoroethyl Group

While the pyrazine ring offers numerous avenues for derivatization, the 1,1-difluoroethyl group is specifically incorporated for its metabolic stability and its role as a bioisostere of groups like methoxy. nih.gov Consequently, it is generally considered to be chemically robust, and selective transformations targeting this group without affecting the pyrazine ring are less common and more challenging. However, certain potential transformations can be envisaged under specific, often forcing, reaction conditions.

Elimination of Hydrogen Fluoride (B91410)